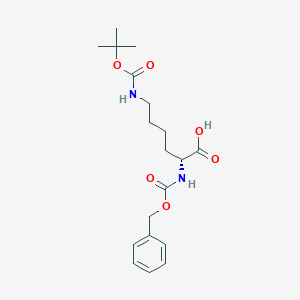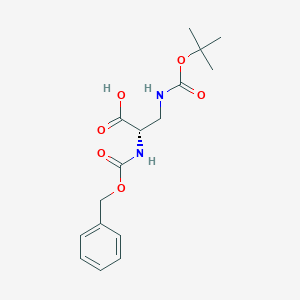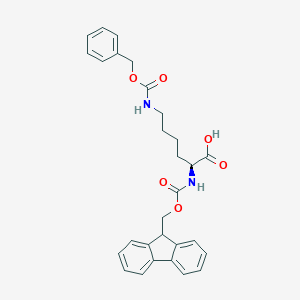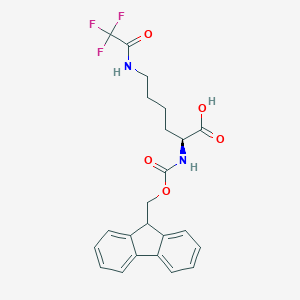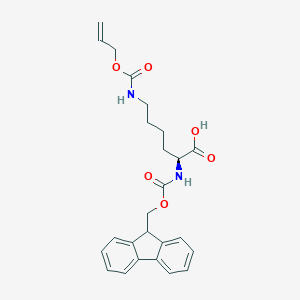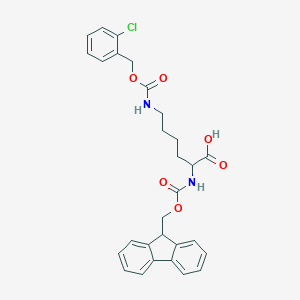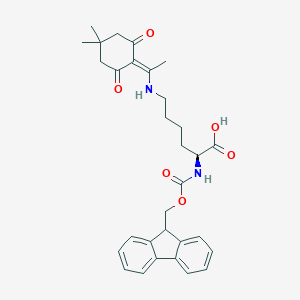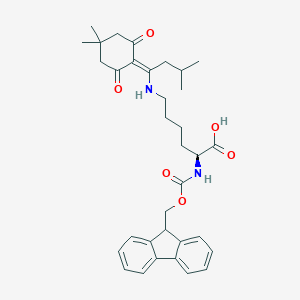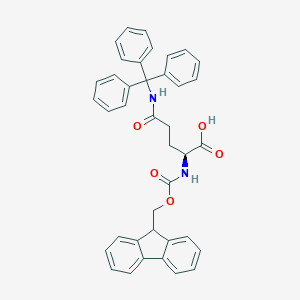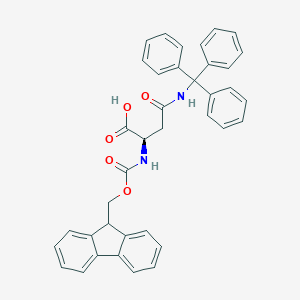
Fmoc-Gln-OH
概要
説明
“Fmoc-Gln-OH”, also known as N α-Fmoc- N δ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .
Synthesis Analysis
In peptide synthesis, “this compound” prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It also has better solubility properties than this compound .
Molecular Structure Analysis
The empirical formula of “this compound” is C20H20N2O5 . Its CAS Number is 71989-20-3 and its molecular weight is 368.38 .
Chemical Reactions Analysis
“this compound” is more soluble in DMF than Fmoc-Gln (Trt)-OH, thereby facilitating coupling reactions at higher concentration . The use of “this compound” in peptide synthesis prevents unwanted substitute products in the reactions .
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 220°C . It has an optical activity of [α]/D -14.0±1.5°, c = 1% in DMF .
科学的研究の応用
ペプチド合成
Fmoc-Gln-OHは、Fmoc固相ペプチド合成における出発物質として使用されます . このペプチド合成法では、this compoundを用いて、C末端からN末端に向かってペプチドを構築します。 Fmoc基は、合成プロセス中にアミノ酸の保護基として機能します .
フェルタミドBとフェルタミドBのN-オクタノイルアナログの合成
This compoundは、フェルタミドBとフェルタミドBのN-オクタノイルアナログの合成にも使用されます . フェルタミドBは、抗がん作用の可能性が研究されている生物活性ペプチドです .
アミノ基の決定
This compoundは、コアシェル材料の表面に存在するアミノ基の決定に使用できます . Fmoc基は、DMF中のピペリジン溶液を用いて切断することができ、ジベンゾフルベン-ピペリジン付加体が生成されます。 この付加体は、UV-Vis分光法を使用して測定することで、遊離Fmoc基の量を推定できます .
作用機序
Target of Action
Fluorenylmethyloxycarbonyl-Glutamine, also known as Fmoc-Gln-OH, is primarily used as a reagent in the synthesis of peptides . It is a derivative of the amino acid glutamine, which is protected with a trityl group to prevent unwanted substitute products in the reactions .
Mode of Action
The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathways of peptide synthesis. It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
It is known that this compound has good solubility properties in most organic solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the successful synthesis of peptides. The use of this compound has been shown to result in significantly purer peptides than other derivatives used for the introduction of glutamine . The trityl-protecting group is normally removed by 95% trifluoroacetic acid in 1-3 hours, with no alkylation of tryptophan .
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the environment is crucial for the successful introduction and removal of the Fmoc group . Additionally, the temperature can also affect the solubility of this compound and thus its efficacy in peptide synthesis .
Safety and Hazards
When handling “Fmoc-Gln-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
生化学分析
Biochemical Properties
Fmoc-Gln-OH: plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The fluorenylmethyloxycarbonyl group is introduced to the amino group of glutamine, protecting it from unwanted reactions. This protection is crucial for the selective formation of peptide bonds. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds, respectively. The nature of these interactions is primarily based on the recognition of the fluorenylmethyloxycarbonyl group by the active sites of these enzymes, ensuring the correct assembly of the peptide chain .
Cellular Effects
This compound: influences various cellular processes, particularly those related to protein synthesis. In cells, the compound is used to synthesize peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules that bind to cell surface receptors, triggering intracellular signaling cascades. These cascades can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the synthesized peptides can interact with metabolic enzymes, influencing metabolic flux and energy production within the cell .
Molecular Mechanism
The molecular mechanism of This compound involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group is attached to the amino group of glutamine, preventing unwanted side reactions during peptide bond formation. This protection is achieved through the formation of a stable carbamate linkage. During the synthesis process, the fluorenylmethyloxycarbonyl group is selectively removed by a base, such as piperidine, exposing the amino group for peptide bond formation. This stepwise deprotection and coupling process ensures the accurate assembly of the peptide chain. The compound’s interactions with enzymes and other biomolecules are primarily based on the recognition and cleavage of the fluorenylmethyloxycarbonyl group, facilitating the controlled synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture, light, or extreme temperatures. In in vitro studies, the stability of this compound is crucial for the successful synthesis of peptides. Degradation of the compound can lead to incomplete or incorrect peptide synthesis, affecting the overall yield and purity of the final product. Long-term effects on cellular function are typically observed in in vivo studies, where the synthesized peptides are introduced into living organisms. These studies can reveal the stability and bioactivity of the peptides over extended periods .
Dosage Effects in Animal Models
The effects of This compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated, and the synthesized peptides can exert their intended biological effects without causing significant toxicity. At high doses, this compound or its degradation products can exhibit toxic or adverse effects. These effects can include alterations in metabolic pathways, disruption of cellular functions, and induction of inflammatory responses. Threshold effects are often observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity. Careful dosage optimization is essential in animal studies to balance efficacy and safety .
Metabolic Pathways
This compound: is involved in various metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases, which facilitate the incorporation of glutamine into growing peptide chains. Additionally, the fluorenylmethyloxycarbonyl group can be metabolized by enzymes that recognize and cleave carbamate linkages. These metabolic interactions can influence the overall metabolic flux and levels of metabolites within the cell. The compound’s involvement in these pathways is crucial for the efficient synthesis of peptides and proteins, which are essential for various cellular functions .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters or endocytosis. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors or binding sites. These factors determine the compound’s localization and accumulation within different tissues, affecting its overall bioavailability and biological activity .
Subcellular Localization
The subcellular localization of This compound is primarily determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, Golgi apparatus, or mitochondria, through the recognition of targeting signals. These signals are often encoded within the peptide sequence and recognized by cellular machinery that facilitates the transport and localization of the compound. Post-translational modifications, such as phosphorylation or glycosylation, can also influence the subcellular localization and activity of this compound. These modifications can alter the compound’s interactions with other biomolecules, affecting its function within specific cellular compartments .
特性
IUPAC Name |
(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGDFLLNVXNZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922737 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71989-20-3, 118609-68-0 | |
| Record name | N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge associated with using Fmoc-Gln-OH in a specific synthesis procedure?
A1: While this compound is a common protected amino acid used in peptide synthesis, its low solubility in water presents a challenge for certain reactions. For example, this compound proved unsuitable for the Hofmann rearrangement mediated by poly[(4-diacetoxyiodo)styrene] (PSDIB) in water due to its limited solubility in the aqueous reaction media.
Q2: Can this compound be used as a starting material to synthesize other important compounds? If so, can you provide an example?
A2: Yes, this compound serves as a valuable precursor for synthesizing other protected amino acids. One example is the synthesis of Nα-9-fluorenylmethyloxycarbonyl-Nγ-tert-butoxycarbonyl-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH). This synthesis involves a two-step process: first, this compound undergoes a reaction with (diacetoxyiodo)benzene to yield Fmoc-Dab-OH. Subsequently, Fmoc-Dab-OH is reacted with di-tert-butyl dicarbonate ((Boc)2O) to obtain the desired Fmoc-Dab(Boc)-OH.
Q3: What is the significance of developing new protecting groups compatible with this compound in solid-phase peptide synthesis?
A3: The development of novel protecting groups, such as Nω-9H-xanthen-9-yl (Xan), Nω-2-methoxy-9H-xanthen-9-yl (2-Moxan), and Nω-3-methoxy-9H-xanthen-9-yl (3-Moxan), compatible with this compound, offers several advantages in Fmoc solid-phase peptide synthesis. These protecting groups can be removed concurrently with the cleavage of the peptide from the solid support during the final deprotection step, simplifying the synthesis process. Moreover, using these protecting groups can lead to the production of purer peptides compared to those synthesized using traditional protecting groups like Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



